molecular formula C4H4BrNS B1268296 2-Bromo-4-methylthiazole CAS No. 7238-61-1

2-Bromo-4-methylthiazole

Cat. No.: B1268296
CAS No.: 7238-61-1
M. Wt: 178.05 g/mol
InChI Key: KLFWJAAGXUDNIS-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiazole is an organic compound with the molecular formula C4H4BrNS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylthiazole can be synthesized through several methods. One common approach involves the bromination of 4-methylthiazole. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally benign protocols, such as employing green solvents and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in 2-bromo-4-methylthiazole undergoes nucleophilic substitution, forming derivatives critical for pharmaceutical and materials science applications.

Suzuki-Miyaura Cross-Coupling

This reaction enables aryl- or heteroaryl-boronic acids to replace the bromine atom. A representative example:

Reagents/ConditionsProductsYieldSource
4-Methoxy-3-methylphenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, DMF/H₂O, 100°C, 12h4-Methyl-2-(4-methoxy-3-methylphenyl)thiazole65%

This method is pivotal for synthesizing biaryl thiazoles, which are explored as enzyme inhibitors and antimicrobial agents .

Nucleophilic Substitution with Amines

Primary and secondary amines react via SNAr (nucleophilic aromatic substitution):

Reagents/ConditionsProductsYieldSource
Piperidine, DMF, 80°C, 8h4-Methyl-2-(piperidin-1-yl)thiazole72%

Oxidation Reactions

The methyl group at the 4-position can be oxidized to carboxylic acids or ketones under controlled conditions.

Oxidation to Carboxylic Acid

Reagents/ConditionsProductsYieldSource
KMnO₄, H₂SO₄, 60°C, 6h2-Bromo-4-carboxythiazole58%

Reaction demonstrated on analogous thiazole derivatives.

Selective Oxidation to Aldehyde

Reagents/ConditionsProductsYieldSource
SeO₂, dioxane, reflux, 4h2-Bromo-4-formylthiazole41%

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed reactions enable the formation of complex heterocyclic architectures.

Heck Coupling

Reagents/ConditionsProductsYieldSource
Styrene, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C, 24h4-Methyl-2-(styryl)thiazole55%

Direct C–H Arylation

Pd-catalyzed C–H activation allows functionalization at the β-position of the thiazole ring:

Reagents/ConditionsProductsYieldSource
2-Methylthiophene, PdCl(C₃H₅)(dppb), KOAc, DMA, 130°C, 18h4-Methyl-2-(2-thienyl)thiazole67%

Comparative Reactivity with Analogues

CompoundKey DifferencesReactivity Profile
2-Bromo-5-methylthiazoleBromine at 5-positionLower electrophilicity
4-MethylthiazoleNo bromine substituentLimited substitution routes

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylthiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.

Biological Activity

2-Bromo-4-methylthiazole is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its mechanisms of action and synthesis methods.

Chemical Structure and Properties

This compound has the molecular formula C4H4BrN1S\text{C}_4\text{H}_4\text{BrN}_1\text{S} and a molecular weight of 222.06 g/mol. The compound features a thiazole ring, which is known for its prevalence in various biologically active molecules. Its unique structure allows for significant reactivity, particularly due to the presence of the bromine atom at the second position of the thiazole ring.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against a wide range of bacterial strains. For instance, research indicated that synthesized derivatives exhibited remarkable growth inhibition against both Gram-positive and Gram-negative bacteria. A notable study reported that derivatives of this compound-5-carboxamide showed significant antimicrobial activity, with some compounds achieving high binding affinities towards DNA gyrase and lumazine synthase enzymes, suggesting a targeted mechanism of action against pathogens .

CompoundActivityTarget Pathogen
This compound-5-carboxamideAntibacterialStaphylococcus aureus
This compound derivativesAntifungalCandida albicans

2. Antiviral Activity

The antiviral potential of this compound has been explored in various contexts. For example, modifications to its structure have led to enhanced antiviral activity against specific viral strains while minimizing cytotoxic effects. Studies suggest that the compound's ability to bind deeply within viral channels may contribute to its potency .

3. Anticancer Activity

Research has also highlighted the anticancer properties of thiazole derivatives, including those based on this compound. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis . The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can significantly enhance anticancer efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through covalent bonding with nucleophilic sites on biomolecules. This interaction can lead to either inhibition or activation of specific enzymes involved in critical cellular processes, such as metabolism and gene expression .

Synthesis Methods

Several synthetic routes have been developed for producing this compound and its derivatives. Common methods include:

  • Halogenation : Introduction of bromine into the thiazole ring.
  • Condensation Reactions : Utilizing thiourea or other sulfur-containing compounds to form thiazole derivatives.
  • Green Synthesis : Employing environmentally friendly solvents like polyethylene glycol (PEG) for synthesizing carboxamide derivatives .

Case Studies

  • Antimicrobial Screening : A series of new this compound derivatives were synthesized and screened for their antimicrobial activities. Among them, several compounds demonstrated effective inhibition against a spectrum of pathogens, indicating their potential as new antimicrobial agents .
  • Antiviral Research : In studies focusing on viral infections, modifications to the bromine substitution pattern were shown to enhance binding affinity and reduce cytotoxicity, leading to promising candidates for further development as antiviral drugs .
  • Cytotoxicity Evaluations : The cytotoxic effects of this compound derivatives were assessed using MTT assays across various cancer cell lines, revealing significant anti-proliferative effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-4-methylthiazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves halogenation of 4-methylthiazole using bromine in chloroform under controlled pH (adjusted with sodium bicarbonate). Reaction optimization includes temperature control (0–5°C to minimize side reactions) and stoichiometric monitoring of bromine to prevent over-halogenation . Advanced routes employ cross-coupling reactions, such as Suzuki-Miyaura, where the bromine moiety acts as a leaving group. Solvent selection (e.g., toluene or DMF) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield improvement .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) typically shows a singlet for the methyl group at δ ~2.5 ppm and deshielded thiazole protons (δ 6.8–7.2 ppm). ¹³C NMR confirms the bromine’s electronic effects on adjacent carbons .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals bond lengths (C-Br: ~1.89 Å) and dihedral angles between thiazole and substituents. Crystallization in ethyl acetate/hexane mixtures enhances crystal quality .

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₄H₄BrNS
Molecular Weight178.05 g/mol
Melting Point45–47°C (lit.)
X-ray Crystallographic R0.029 (120 K dataset)

Table 2. Optimized Reaction Conditions for Cross-Coupling

Reaction TypeConditionsYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C78
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene65

Properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-7-4(5)6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWJAAGXUDNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338868
Record name 2-Bromo-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7238-61-1
Record name 2-Bromo-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methyl-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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